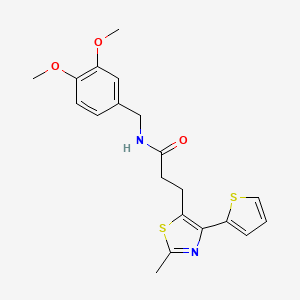

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group substituted with methoxy groups, a thiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-13-22-20(17-5-4-10-26-17)18(27-13)8-9-19(23)21-12-14-6-7-15(24-2)16(11-14)25-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMATEXBYGBMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene and methyl groups. The benzyl group is then attached, and the final step involves the formation of the propanamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl ring.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The thiazole and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)acetamide

- N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)butanamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a valuable compound for diverse scientific investigations.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, with the CAS number 1017662-47-3, is a complex organic compound that has attracted significant attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. The compound features a benzyl group substituted with methoxy groups, a thiazole ring, and a propanamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1017662-47-3 |

| Molecular Formula | C20H22N2O3S2 |

| Molecular Weight | 402.5 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's structural features are believed to enhance its ability to disrupt bacterial cell membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The thiazole and thiophene rings are thought to play critical roles in its interaction with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.

- Influencing Signaling Pathways : It potentially influences pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : Its structure may facilitate the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

-

Anticancer Activity :

- In a cell line study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, including cleaved PARP and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.